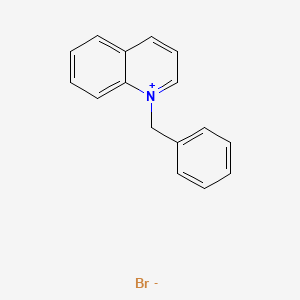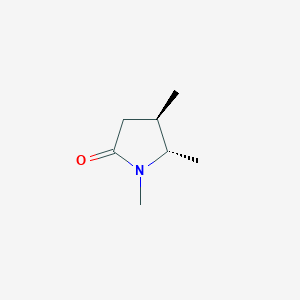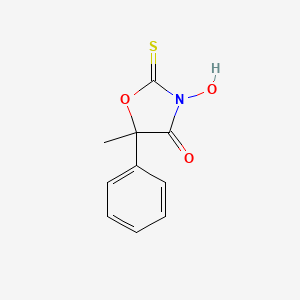![molecular formula C7H9N3O4 B12890207 (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is a complex organic compound with a unique structure that includes an imidazo[2,1-b]oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[2,1-b]oxazole core, followed by the introduction of the nitro and methyl groups. The final step involves the addition of the methanol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-b]oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-(2-Methyl-6-nitroimidazo[1,2-a]pyridine-2-yl)methanol
- (s)-(2-Methyl-6-nitroimidazo[1,2-b]pyridazine-2-yl)methanol
Uniqueness
(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9N3O4 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
[(2S)-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl]methanol |
InChI |
InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3/t7-/m0/s1 |
Clé InChI |
UYEAVRLFLZMBSY-ZETCQYMHSA-N |
SMILES isomérique |
C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])CO |
SMILES canonique |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)

![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)




![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)

